N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine
Description
N-{1-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a hydroxylamine derivative featuring a substituted phenyl ring with methoxy (OCH₃) and trifluoroethoxy (OCH₂CF₃) groups at the 3- and 4-positions, respectively. The ethylidene-hydroxylamine moiety (N–CH=O) forms a conjugated system, which may influence its reactivity, stability, and biological interactions. This compound is structurally analogous to other aryl-substituted ethylidene hydroxylamines reported in medicinal chemistry and materials science .
The trifluoroethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the methoxy group contributes to electronic effects (e.g., resonance stabilization) and steric interactions . Such substitutions are common in drug design, particularly for central nervous system (CNS) targets and enzyme inhibitors .
Properties
IUPAC Name |
(NE)-N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-7(15-16)8-3-4-9(10(5-8)17-2)18-6-11(12,13)14/h3-5,16H,6H2,1-2H3/b15-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOCXHLWPPMDCS-VIZOYTHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OCC(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine typically involves the reaction of 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluoroethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .
Comparison with Similar Compounds
Table 1: Structural analogs and key substituents
Key Observations:
Positional Isomerism : The trifluoroethoxy group at the 4-position (vs. 3-position) in ’s compound reduces steric hindrance and alters electronic distribution compared to the target compound.
Functional Group Variations : Replacement of hydroxylamine with hydrazine () or pyrazole () modifies hydrogen-bonding capacity and redox properties.
Pharmacological and Physical Properties
Table 2: Comparative properties
Biological Activity
N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure
The compound can be characterized by its molecular formula and its structure, which includes a hydroxylamine functional group attached to a phenyl ring with methoxy and trifluoroethoxy substituents. This unique combination may contribute to its biological properties.
Antioxidant Properties
Research indicates that hydroxylamines often exhibit antioxidant activity. A study on similar compounds demonstrated that derivatives containing hydroxylamine groups can scavenge free radicals effectively, suggesting that this compound may also possess significant antioxidant capabilities .
Cytotoxicity and Cancer Research
The cytotoxic effects of hydroxylamines have been documented in cancer research. For example, compounds with similar structures have shown selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies . The potential of this compound in this area remains to be explored but is promising based on related compounds.
Case Studies
- Study on Related Hydroxylamines : A recent study evaluated the biological activities of various hydroxylamine derivatives. The results indicated that modifications in the substituents significantly affected their biological profiles, including their antioxidant and antimicrobial activities .
- Cytotoxicity Assessment : In another study focusing on similar compounds, researchers assessed the cytotoxic effects against several cancer cell lines. The data revealed a dose-dependent response with significant cell death observed at higher concentrations .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Effective free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Selective toxicity towards cancer cells |
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for evaluating drug candidates. Preliminary predictions suggest that this compound may have favorable absorption characteristics due to its lipophilicity conferred by the trifluoroethoxy group .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-{1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene}hydroxylamine, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by formation of the ethylidene-hydroxylamine moiety. Key steps include:
- Methoxy and trifluoroethoxy introduction : Use nucleophilic aromatic substitution (SNAr) with controlled pH (8–10) and temperature (60–80°C) to ensure regioselectivity .
- Schiff base formation : React the ketone intermediate with hydroxylamine under anhydrous conditions (e.g., ethanol reflux) to form the ethylidene-hydroxylamine group. Monitor progress via thin-layer chromatography (TLC) .
- Optimization : Employ Design of Experiments (DOE) to test variables like solvent polarity (methanol vs. ethanol), catalyst loadings (e.g., acetic acid), and reaction time. Purify intermediates via column chromatography to minimize side products .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the trifluoroethoxy group’s CF₃ protons appear as quartets (δ 4.5–4.7 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- Infrared Spectroscopy (IR) : Confirm hydroxylamine (N–O stretch ~930 cm⁻¹) and aromatic C–H bends (~1600 cm⁻¹) .
Advanced: How do electronic effects of the trifluoroethoxy group influence reactivity in nucleophilic or electrophilic reactions?
Answer:
The trifluoroethoxy (–OCH₂CF₃) group is strongly electron-withdrawing due to the inductive effect of fluorine, which:
- Reduces electron density on the phenyl ring, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack at the para position .
- Stabilizes intermediates in SNAr reactions, as seen in fluorinated analogs .
Methodological validation : - Perform density functional theory (DFT) calculations to map electron density.
- Compare reaction rates with non-fluorinated analogs (e.g., ethoxy vs. trifluoroethoxy) under identical conditions .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Answer:
Discrepancies often arise from differences in:
- Solvent systems : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) using nephelometry or UV-Vis spectroscopy .
- Purity : Impurities (e.g., residual salts) alter solubility; verify purity via HPLC before testing .
- Temperature : Measure solubility at 25°C and 37°C to account for thermal effects.
Example : If solubility in water is conflicting, check for polymorphic forms using X-ray diffraction (XRD) .
Advanced: What experimental approaches assess the compound’s stability under varying storage conditions?
Answer:
- Accelerated stability studies : Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months. Monitor degradation via:
- Light sensitivity : Expose to UV (320–400 nm) and quantify photodegradation using UV-Vis spectroscopy .
- Solution stability : Prepare stock solutions in DMSO and track precipitation or pH shifts over 72 hours .
Advanced: What in vitro models are appropriate for evaluating biological activity, given structural analogs?
Answer:
- Receptor binding assays : Screen for affinity toward amine-linked targets (e.g., GPCRs) using radioligand displacement assays .
- Enzyme inhibition : Test against monoamine oxidase (MAO) or cytochrome P450 isoforms via fluorometric assays .
- Cellular uptake : Use fluorescent tagging (e.g., dansyl chloride) to track permeability in Caco-2 monolayers (simulated intestinal absorption) .
Note : Preclude false positives by including negative controls (e.g., scrambled analogs) .
Advanced: How to address conflicting spectral data (e.g., NMR shifts) in published studies?
Answer:
- Solvent effects : Replicate experiments using deuterated solvents (CDCl₃ vs. DMSO-d₆) to confirm shift reproducibility .
- Dynamic effects : Variable temperature NMR (VT-NMR) can reveal conformational exchange broadening.
- Referencing : Cross-check with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
